5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline
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Overview
Description
5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline: is a chemical compound with the molecular formula C14H11BrCl3N and a molecular weight of 379.51 g/mol . This compound is characterized by the presence of bromine, chlorine, and dichlorophenyl groups attached to an aniline structure. It is typically found as a white to yellow solid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It may also be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: The compound is used in the development of specialty chemicals and materials. It may be employed in the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline involves its interaction with specific molecular targets in biological systems. The halogenated aniline structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the bromine and additional chlorine atoms.
5-Bromo-2-chloroaniline: Similar structure but without the dichlorophenyl group.
N-(2,4-Dichlorophenyl)aniline: Lacks the bromine and additional chlorine atoms.
Uniqueness: 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline is unique due to the combination of bromine, chlorine, and dichlorophenyl groups, which confer specific chemical and biological properties.
Biological Activity
5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline, with the CAS number 1951425-02-7, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H11BrCl3N, with a molecular weight of 379.51 g/mol. Its structural characteristics include:
- IUPAC Name : (R)-5-bromo-2-chloro-N-(1-(2,4-dichlorophenyl)ethyl)aniline
- SMILES Notation : ClC1=CC(Cl)=CC=C1C@@HNC2=CC(Br)=CC=C2Cl
This compound features multiple halogen substituents which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its halogenated aniline structure enables it to bind to enzymes and receptors, potentially inhibiting their activity and interfering with cellular signaling pathways. This interaction can lead to various biological effects, including cytotoxicity against cancer cells.
Inhibition Studies
Inhibition assays have shown that compounds with similar structures can effectively inhibit key enzymes involved in cancer progression. For example, compounds were screened for their ability to inhibit the Type III secretion system (T3SS), which is crucial for the pathogenicity of certain bacteria . While direct studies on this compound are lacking, such findings underscore the relevance of its structural components in biological inhibition.
Case Studies and Research Findings
Several studies have focused on related compounds and their biological activities:
Compound | IC50 (μM) | Biological Activity | Reference |
---|---|---|---|
Compound 6l | 0.46 ± 0.02 | Inhibits A549 cells | |
Compound 6k | 3.14 ± 0.29 | Inhibits A549 cells | |
Compound 9 | >50 | Non-cytotoxic |
These findings indicate that halogenated compounds can exhibit significant anticancer properties and may serve as a foundation for further research into the biological activities of structurally similar compounds like this compound.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl3N/c1-8(11-4-3-10(16)7-13(11)18)19-14-6-9(15)2-5-12(14)17/h2-8,19H,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUHQCBLSCDGV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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